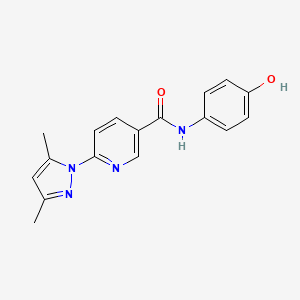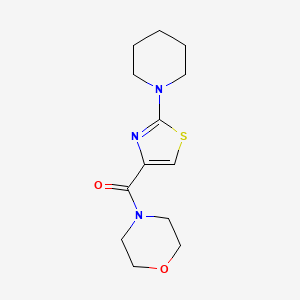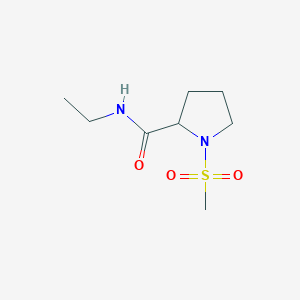![molecular formula C15H17N3O B7548713 N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7548713.png)
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide is not fully understood, but several studies have shed light on its potential modes of action. One study showed that this compound inhibits the activity of a protein known as AKT, which is involved in cell growth and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit the activity of several other proteins involved in cell growth and survival. It has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for researchers studying cancer biology and the development of new cancer treatments. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide. One area of interest is the development of new cancer treatments based on this compound. Another potential direction is the study of its anti-inflammatory effects, and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 2-methylimidazole with 4-chlorobenzyl chloride, followed by the reaction of the resulting intermediate with cyclopropanecarboxylic acid. This method has been used successfully in several studies, and has been shown to produce high yields of the desired compound.
Applications De Recherche Scientifique
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide has a wide range of potential applications in scientific research. One area where this compound has been extensively studied is in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity in several different types of cancer cells, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-16-8-9-18(11)14-6-2-12(3-7-14)10-17-15(19)13-4-5-13/h2-3,6-9,13H,4-5,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJCUNVGEHMKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548637.png)
![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)
![ethyl 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate](/img/structure/B7548648.png)
![N-1,3-benzothiazol-2-yl-1-[2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxamide](/img/structure/B7548662.png)
![5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)
![5-[5-(1-benzoyl-4-piperidyl)-1,2,4-oxadiazol-3-yl]-1-methyl-2(1H)-pyridinone](/img/structure/B7548675.png)

![N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide](/img/structure/B7548684.png)

![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7548700.png)

methanone](/img/structure/B7548728.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)